Cas no 851045-64-2 (4-Methyl-3-(trifluoromethoxy)aniline)
4-Methyl-3-(trifluoromethoxy)aniline Chemical and Physical Properties
Names and Identifiers
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- 4-methyl-3-(trifluoromethoxy)aniline
- Benzenamine, 4-methyl-3-(trifluoromethoxy)-
- 4-Methyl-3-trifluoromethoxy-phenylamine
- 4-Methyl-3-(trifluoromethoxy)aniline
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- Inchi: 1S/C8H8F3NO/c1-5-2-3-6(12)4-7(5)13-8(9,10)11/h2-4H,12H2,1H3
- InChI Key: VDODYRFSWGGMRI-UHFFFAOYSA-N
- SMILES: FC(OC1C=C(C=CC=1C)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 171
- XLogP3: 3.3
- Topological Polar Surface Area: 35.2
4-Methyl-3-(trifluoromethoxy)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013002135-250mg |
4-Methyl-3-(trifluoromethoxy)aniline |
851045-64-2 | 97% | 250mg |
504.00 USD | 2021-07-04 | |
| Alichem | A013002135-500mg |
4-Methyl-3-(trifluoromethoxy)aniline |
851045-64-2 | 97% | 500mg |
839.45 USD | 2021-07-04 | |
| Alichem | A013002135-1g |
4-Methyl-3-(trifluoromethoxy)aniline |
851045-64-2 | 97% | 1g |
1,460.20 USD | 2021-07-04 | |
| Alichem | A013002135-5g |
4-Methyl-3-(trifluoromethoxy)aniline |
851045-64-2 | 97% | 5g |
$1350.00 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529645-250mg |
4-Methyl-3-(trifluoromethoxy)aniline |
851045-64-2 | 98% | 250mg |
¥6224.00 | 2024-07-28 | |
| 1PlusChem | 1P01R2XE-100mg |
Benzenamine, 4-methyl-3-(trifluoromethoxy)- |
851045-64-2 | 95% | 100mg |
$368.00 | 2024-04-21 | |
| 1PlusChem | 1P01R2XE-250mg |
Benzenamine, 4-methyl-3-(trifluoromethoxy)- |
851045-64-2 | 95% | 250mg |
$608.00 | 2024-04-21 | |
| 1PlusChem | 1P01R2XE-1g |
Benzenamine, 4-methyl-3-(trifluoromethoxy)- |
851045-64-2 | 95% | 1g |
$1065.00 | 2024-04-21 | |
| abcr | AB576929-100mg |
4-Methyl-3-(trifluoromethoxy)aniline, 95%; . |
851045-64-2 | 95% | 100mg |
€393.50 | 2025-04-16 | |
| abcr | AB576929-250mg |
4-Methyl-3-(trifluoromethoxy)aniline, 95%; . |
851045-64-2 | 95% | 250mg |
€741.40 | 2025-04-16 |
4-Methyl-3-(trifluoromethoxy)aniline Suppliers
4-Methyl-3-(trifluoromethoxy)aniline Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 4-Methyl-3-(trifluoromethoxy)aniline
4-Methyl-3-(trifluoromethoxy)aniline: A Comprehensive Overview
4-Methyl-3-(trifluoromethoxy)aniline, also known by its CAS number 851045-64-2, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a methyl group and a trifluoromethoxy group attached to an aniline backbone. The presence of these substituents imparts distinctive electronic and steric properties, making it a valuable component in numerous applications.
The synthesis of 4-Methyl-3-(trifluoromethoxy)aniline typically involves multi-step organic reactions, often utilizing directing effects to achieve the desired substitution pattern. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the trifluoromethoxy group with high precision.
In terms of chemical properties, 4-Methyl-3-(trifluoromethoxy)aniline exhibits notable stability under various reaction conditions, making it suitable for use in demanding chemical processes. Its electronic characteristics, influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating methyl group, contribute to its reactivity in aromatic substitution reactions. This balance of electronic effects makes it a valuable substrate in the synthesis of complex aromatic compounds.
The applications of 4-Methyl-3-(trifluoromethoxy)aniline span across multiple domains. In pharmaceutical chemistry, it serves as an intermediate in the synthesis of bioactive molecules, particularly those targeting specific receptor systems. Recent studies have highlighted its potential as a building block for developing novel anti-inflammatory and anticancer agents. Additionally, its role in materials science is noteworthy, as it is employed in the preparation of advanced polymers and functional materials.
In the realm of electrochemistry, 4-Methyl-3-(trifluoromethoxy)aniline has shown promise as an electrode material due to its excellent redox properties. Researchers have investigated its use in dye-sensitized solar cells (DSSCs), where it enhances the efficiency of electron transfer processes. Furthermore, its application in organic light-emitting diodes (OLEDs) has been explored, with studies demonstrating improved device performance through tailored molecular designs.
The environmental impact and sustainability aspects of 4-Methyl-3-(trifluoromethoxy)aniline are also areas of active research. Scientists are working on developing biodegradable derivatives and exploring recycling strategies to minimize waste generation during its production and use. These efforts align with global initiatives to promote green chemistry practices and reduce ecological footprints.
In conclusion, 4-Methyl-3-(trifluoromethoxy)aniline, with its CAS number 851045-64-2, stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure, coupled with versatile functional groups, positions it as a key player in advancing scientific research and industrial applications. As ongoing studies continue to uncover new potentials for this compound, its role in shaping future innovations remains both exciting and pivotal.
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